2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride
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Overview
Description
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride is an organic compound with the molecular formula C9H9ClF3NO. It is a white solid that is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
- 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
- 2-Amino-1-(2-(difluoromethyl)phenyl)ethanone hydrochloride
Uniqueness
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring high specificity and potency .
Biological Activity
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H8ClF3N2O
- Molecular Weight : 232.62 g/mol
The presence of the trifluoromethyl group (-CF3) is notable for enhancing biological activity through increased lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation .
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to certain receptors, potentially modulating pathways related to pain and inflammation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Enzymatic Studies :
A study conducted on the inhibitory effects of this compound on MAO revealed an IC50 value of approximately 15 µM, indicating significant inhibition at low concentrations. This suggests potential therapeutic applications in treating depression and anxiety disorders where MAO activity is dysregulated . -
Receptor Interaction :
Research on the compound's interaction with neurokinin receptors showed enhanced binding compared to non-fluorinated analogs, suggesting that the trifluoromethyl substitution increases receptor affinity. This could lead to applications in managing nausea and vomiting associated with chemotherapy. -
Anticancer Activity :
In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with a notable reduction in cell viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction, although further mechanistic studies are warranted to elucidate the pathways involved .
Properties
IUPAC Name |
2-amino-1-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-4H,5,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPSZPZGWRCFIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600428 |
Source
|
Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111595-55-2 |
Source
|
Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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